molecular formula C8H7BrN2 B1380406 7-Bromo-1-methylimidazo[1,5-a]pyridine CAS No. 1379341-62-4

7-Bromo-1-methylimidazo[1,5-a]pyridine

Cat. No. B1380406
M. Wt: 211.06 g/mol
InChI Key: FUORIQAUYPKDNK-UHFFFAOYSA-N
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Description

7-Bromo-1-methylimidazo[1,5-a]pyridine is a derivative of imidazopyridine, an important fused bicyclic 5,6 heterocycle . Imidazopyridine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a similar class of compounds, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for 7-Bromo-1-methylimidazo[1,5-a]pyridine is not available in the retrieved data.

Scientific Research Applications

Synthesis Techniques

  • The synthesis of 7-Bromo-1-methylimidazo[1,5-a]pyridine and related compounds often involves innovative techniques. For instance, the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide [bmim]Br, has been demonstrated to facilitate the synthesis of related 3-aminoimidazo[1,2-a]pyridines (Shaabani, Soleimani, & Maleki, 2006). Additionally, studies have explored various reaction pathways and conditions to synthesize substituted imidazo[1,5-a]pyridine derivatives (Xing, Liu, & Wu, 2013).

Halogenation and Chemical Reactions

  • Research on 7-Bromo-1-methylimidazo[1,5-a]pyridine often focuses on its halogenation reactions. Different pathways depending on the reaction conditions have been observed in the bromination and chlorination of imidazo[1,5-a]pyridine derivatives (Yutilov et al., 2005). The outcomes of these reactions are significant for the development of novel compounds with potential biological activities.

Biological and Medicinal Applications

  • Compounds related to 7-Bromo-1-methylimidazo[1,5-a]pyridine have been studied for their biological activities. For example, 7-azaindazole chalcone derivatives synthesized from related bromo-pyrazolo-pyridine compounds have shown promising anti-inflammatory and analgesic activities (Chamakuri, Murthy Muppavarapu, & Yellu, 2016). This highlights the potential for developing new therapeutic agents based on this chemical framework.

Advanced Materials and Dyes

  • The application of imidazo[1,5-a]pyridine derivatives in the field of materials science, particularly in the development of dyes, is another area of interest. Studies have shown that these compounds can be used to create novel classes of unsymmetrical squaraines with potential applications in photodynamic therapy and as sensitizers (Prostota et al., 2013).

properties

IUPAC Name

7-bromo-1-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-8-4-7(9)2-3-11(8)5-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUORIQAUYPKDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methylimidazo[1,5-a]pyridine

CAS RN

1379341-62-4
Record name 7-bromo-1-methylimidazo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AW Garofalo, J Bright, S De Lombaert… - Journal of Medicinal …, 2020 - ACS Publications
Pathogenic variants in the leucine-rich repeat kinase 2 (LRRK2) gene have been identified that increase the risk for developing Parkinson’s disease in a dominantly inherited fashion. …
Number of citations: 27 pubs.acs.org

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